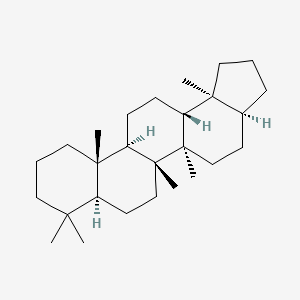

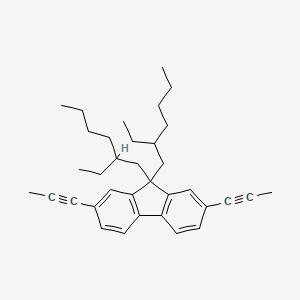

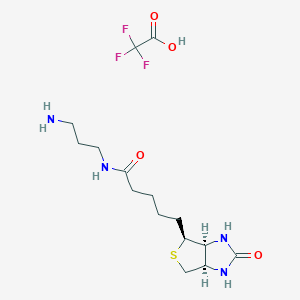

![molecular formula C7H11N3O B1628116 (4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol CAS No. 623565-69-5](/img/structure/B1628116.png)

(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol

Overview

Description

(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol, also known as THPP, is an organic compound with a unique structure and a wide range of applications in the scientific research field. THPP is a member of the pyrazole family, which are compounds that contain a nitrogen atom in a five-membered ring. THPP has been studied extensively for its potential as a novel therapeutic agent in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. In addition, THPP has been used in laboratory experiments to study the mechanisms of action of various drugs and to improve the effectiveness of drug delivery systems.

Scientific Research Applications

Antiviral Research

This compound has been found to be effective in inhibiting a broad range of nucleos(t)ide-resistant Hepatitis B Virus (HBV) variants . It’s being used as a core protein allosteric modulator (CpAM) for HBV, which is an attractive potential anti-HBV therapeutic . In a HBV AAV mouse model, the lead compound demonstrated inhibition of HBV DNA viral load by oral administration .

Drug Discovery

“(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol” is a versatile chemical compound with intriguing properties. It finds applications in various scientific research fields, including drug discovery. The compound’s unique structure and properties make it a valuable asset in the development of new drugs.

Medicinal Chemistry

The compound is an important building block in medicinal chemistry . It’s used in the synthesis of functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazines, which are important building blocks for medicinal chemistry . The possibility of the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown .

Materials Science

In the field of materials science, this compound can be used as a building block in the synthesis of complex materials. Its unique structure allows for the creation of materials with specific properties.

Catalysis

The compound can also find applications in the field of catalysis. Its unique structure and properties can be leveraged to design and synthesize new catalysts.

Organic & Supramolecular Chemistry

In organic and supramolecular chemistry, this compound is used as a building block based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . It’s synthesized in a multigram scale in a cost-efficient manner .

Mechanism of Action

Target of Action

The primary target of (4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the replication of the virus and is therefore an attractive target for antiviral therapy .

Mode of Action

(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants .

Pharmacokinetics

It has been shown that the compound can be administered orally and is capable of reducing hbv dna viral load in an hbv aav mouse model .

Result of Action

The result of the compound’s action is a significant reduction in HBV DNA viral load. This suggests that the compound could potentially be used as a treatment for HBV, particularly for strains of the virus that are resistant to current antiviral therapies .

properties

IUPAC Name |

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c11-5-6-3-7-4-8-1-2-10(7)9-6/h3,8,11H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAUAUMOQQSLGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=N2)CO)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620478 | |

| Record name | (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol | |

CAS RN |

623565-69-5 | |

| Record name | (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

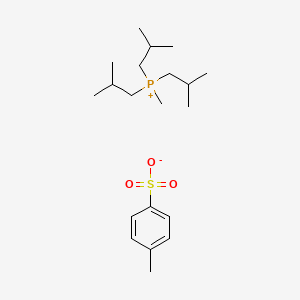

![N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid](/img/structure/B1628040.png)

![1-Butyl-3-[(pyridin-2-yl)methyl]-1H-imidazol-3-ium hexafluorophosphate](/img/structure/B1628048.png)

![N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide](/img/structure/B1628054.png)